molecular formula C17H14ClNO B10928075 4-Chloro-3,5-bis(4-methylphenyl)-1,2-oxazole

4-Chloro-3,5-bis(4-methylphenyl)-1,2-oxazole

Cat. No.: B10928075
M. Wt: 283.7 g/mol
InChI Key: GRTAHCYQQXOVJS-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(4-methylphenyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-bis(4-methylphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Chloro-3,5-bis(4-methylphenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-bis(4-methylphenyl)isoxazole is unique due to the presence of both chloro and methylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H14ClNO/c1-11-3-7-13(8-4-11)16-15(18)17(20-19-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

GRTAHCYQQXOVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)C)Cl

Origin of Product

United States

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